molecular formula C20H15N3O B14668849 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one CAS No. 38275-23-9

2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B14668849
CAS No.: 38275-23-9
M. Wt: 313.4 g/mol
InChI Key: PTECKHNOZBAJTI-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-bromo-6-methylpyridine and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

Scientific Research Applications

2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the 6-methylpyridin-2-yl and phenyl groups, which enhance its chemical stability and broaden its range of applications. The combination of these groups allows for unique interactions with biological targets and improved reactivity in chemical reactions .

Properties

CAS No.

38275-23-9

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)19-22-17-12-6-5-11-16(17)20(24)23(19)15-9-3-2-4-10-15/h2-13H,1H3

InChI Key

PTECKHNOZBAJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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